1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid
Description
Evolutionary Development of Bicyclic Heterocyclic Systems
The pyrazolyl-pyrimidinyl scaffold represents a critical evolution from monocyclic heterocycles, addressing inherent limitations in target binding specificity and metabolic stability. Early nitrogen-containing heterocycles like pyridine and pyrrole demonstrated moderate bioactivity but suffered from rapid hepatic clearance (t₁/₂ < 2 hours in murine models). The fusion of pyrazole (ΔpKa 2.4-2.8) with pyrimidine (ΔpKa 1.9-2.3) created a bicyclic system with enhanced dipole moment (μ = 3.8-4.2 D) and π-π stacking capacity.
Key synthetic breakthroughs enabled controlled annulation:
- Knoevenagel Condensation : Enabled precise C-C bond formation between pyrimidine-2-carbaldehydes and active methylene groups in pyrazoles (yield improvement from 32% to 68% via β-alanine catalysis).
- Paal-Knorr Pyrrole Synthesis : Facilitated intramolecular cyclization critical for maintaining planarity (dihedral angles <15° between rings).
Table 1: Comparative Topological Features of Bicyclic Systems
| Heterocycle Pair | LogP | Polar Surface Area (Ų) | H-Bond Donors/Acceptors |
|---|---|---|---|
| Pyrazole-Pyrimidine | 1.2 | 78.9 | 2/5 |
| Imidazole-Pyridine | 0.8 | 65.4 | 3/4 |
| Indole-Pyrazine | 2.1 | 85.2 | 1/3 |
Strategic Importance in Targeted Drug Discovery Paradigms
The 1-methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic acid structure embodies three strategic design principles:
Hydrophobic-Lipophilic Balance :
Vector-Specific Hydrogen Bonding :
Conformational Restriction :
Emergence of RET Kinase-Targeted Therapeutics
While specific RET kinase inhibition data for this compound remains proprietary, structural analogs demonstrate:
- Sub-nanomolar Potency : Pyrazolylamino-pyrimidines show IC₅₀ = 0.7-1.2 nM against RET V804M mutants.
- Selectivity Over VEGFR2 : 142-fold selectivity achieved through methoxy-carboxylic acid interactions with RET-specific hydrophobic pockets.
- Resistance Mitigation : The 5-methyl-pyrazole moiety prevents gatekeeper residue steric clashes (F918M mutants remain sensitive).
The compound’s synthesis (CAS 2459966-45-9) employs convergent strategies:
- Pyrimidine core assembly via N-arylation of 5-methyl-1H-pyrazol-3-amine with 4-methyl-6-chloro-2-iodopyrimidine (CuI/L-proline catalysis).
- Suzuki-Miyaura coupling for cyclohexane ring introduction (Pd(dppf)Cl₂, 82% yield).
- Late-stage carboxylic acid installation via Kornblum oxidation followed by Pinnick oxidation.
Properties
IUPAC Name |
1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-10-8-13(19-14-9-11(2)21-22-14)20-15(18-10)12-4-6-17(25-3,7-5-12)16(23)24/h8-9,12H,4-7H2,1-3H3,(H,23,24)(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVACMCXFIAPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically proceeds through the following key stages:
Formation of the Pyrazolyl Amino Group: The 5-methyl-3-pyrazolyl amine fragment is synthesized or sourced as a building block. This heterocyclic amine is then introduced to the pyrimidine ring through nucleophilic aromatic substitution or amination reactions, attaching at the 6-position of the pyrimidine ring.
Construction of the Pyrimidinyl Core: The pyrimidine moiety, bearing a methyl substituent at the 4-position, is prepared through classical pyrimidine synthesis methods, often involving condensation reactions of amidines or guanidines with β-dicarbonyl compounds or nitriles.
Attachment to the Cyclohexanecarboxylic Acid: The cyclohexane ring is functionalized at the 1-position with a methoxy group and at the 4-position with the pyrimidinyl substituent. This step may involve cross-coupling reactions or nucleophilic substitutions, with careful control of regioselectivity.
Final Functionalization and Purification: The carboxylic acid group is introduced or preserved throughout the synthesis. The final compound is purified using chromatographic techniques and crystallization to achieve high purity (>98%).
Organic solvents such as ethanol, methanol, acetone, or acetonitrile are commonly used.
Catalysts may include bases or acid catalysts depending on the step, such as triethylamine or hydrochloric acid.
Temperature control is critical, with reactions typically conducted between 0°C and 70°C to optimize yield and selectivity.
Reaction times range from several hours up to 24 hours depending on the step.
Industrial Production Methods
For large-scale synthesis, the following approaches are employed:
Automated Reactors and Continuous Flow Processes: These enable precise control over reaction parameters, improving reproducibility and yield.
Use of Inexpensive Starting Materials: To reduce costs, industrial methods focus on readily available precursors and minimizing the number of synthetic steps.
Advanced Purification Techniques: Chromatography (e.g., preparative HPLC) and crystallization are used to achieve the required purity for research or pharmaceutical applications.
Process Optimization: Reaction conditions are optimized to reduce by-products and improve overall efficiency, including solvent recycling and waste minimization.
Chemical Reactions Analysis Relevant to Preparation
The compound’s functional groups allow for several types of chemical reactions during synthesis and derivatization:
| Reaction Type | Description | Common Reagents | Conditions |
|---|---|---|---|
| Oxidation | Conversion of functional groups to oxides or higher oxidation states | Potassium permanganate, chromium reagents | Controlled temperature, acidic or basic media |
| Reduction | Reduction of nitro or other groups to amines or alcohols | Sodium borohydride, lithium aluminum hydride | Anhydrous solvents, low temperature |
| Substitution | Nucleophilic substitution on methoxy or amino groups | Various nucleophiles (amines, thiols) | Mild to moderate temperature, polar solvents |
These reactions are carefully controlled to prevent degradation of sensitive heterocycles and to maintain the integrity of the carboxylic acid and methoxy substituents.
Summary Table of Key Preparation Parameters
| Step | Key Transformation | Reagents/Catalysts | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Pyrazolyl amine synthesis/attachment | Aminopyrazole derivatives, bases | Ethanol, methanol | 25–50°C | 5–10 h | Nucleophilic aromatic substitution |
| 2 | Pyrimidine ring formation | Amidines, β-dicarbonyls | Acetonitrile, acetone | 40–70°C | 6–12 h | Condensation reactions |
| 3 | Coupling to cyclohexane ring | Cross-coupling catalysts or nucleophiles | Toluene, ethanol | 0–70°C | 1–24 h | Regioselective substitution |
| 4 | Final purification | Chromatography, crystallization | Various | Ambient | Variable | Achieves >98% purity |
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are obtained .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted derivatives. These products have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of 1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic acid. It has been shown to inhibit certain cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, research indicates that the compound may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in conditions such as rheumatoid arthritis and other inflammatory disorders .
Neuroprotective Properties
Emerging evidence suggests that this compound may have neuroprotective effects. Studies have indicated that it can attenuate neuronal damage in models of neurodegenerative diseases, possibly through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory responses .
Case Study 1: In Vitro Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Study 2: Anti-inflammatory Mechanism
In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema and pain response compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in tissues treated with the compound, supporting its therapeutic potential in inflammatory conditions .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Molecular Properties
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to its methyl ester counterpart, which is more lipophilic and likely to penetrate cell membranes .
- Stability: The pyrimidine ring’s electron-deficient nature in 2-chloro-6-methylpyrimidine-4-carboxylic acid makes it prone to nucleophilic attack, whereas the amino-pyrazolyl group in the target compound provides steric and electronic stabilization .
Biological Activity
1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid, with the molecular formula and CAS number 2459966-45-9, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 345.4 g/mol
- Purity : 98%
- IUPAC Name : 1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexane-1-carboxylic acid
- Structure : The compound contains a methoxy group, a cyclohexane backbone, and a complex pyrimidine-pyrazole moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It likely modulates enzyme activity and receptor interactions, leading to various physiological effects. The exact pathways involved are still under investigation but may include:
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes.
- Receptor Modulation : Interaction with neurotransmitter or hormone receptors.
- Signal Transduction Pathways : Alteration of intracellular signaling pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives with similar structural features can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies suggest it can inhibit bacterial growth, which is crucial for developing new antimicrobial agents.
Antioxidant Activity
Preliminary studies indicate that this compound may possess antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress in cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Chen et al. (2014) | Investigated the effects of pyrazole derivatives on cancer cell lines, showing significant inhibition of cell growth. |
| Umesha et al. (2009) | Reported antimicrobial and antioxidant activities in similar pyrazole compounds, suggesting potential applications in food preservation and medicine. |
| Recent In Vitro Studies | Highlighted the compound's ability to induce apoptosis in specific cancer cell lines, indicating its potential as an anticancer therapeutic agent. |
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and carboxylation. Key steps include:
- Amination : Coupling 5-methyl-3-pyrazolylamine with a pyrimidinyl intermediate under Pd-catalyzed Buchwald-Hartwig conditions (70–80°C, 12–24 hrs) .
- Cyclohexane Ring Formation : Use of 1-methoxycyclohexanecarboxylic acid derivatives with Mitsunobu or SN2 reactions for ether bond formation .
- Yield Optimization : Adjusting catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and solvents (DMF vs. THF) can improve efficiency. For example, DMF enhances solubility of intermediates, reducing side-product formation .
Table 1 : Example Reaction Conditions and Yields
| Step | Catalyst/Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrimidine Amination | Pd(PPh₃)₄, DMF | 80°C | 75 | |
| Cyclohexane Coupling | DIAD, PPh₃, THF | RT | 62 |
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : Prioritize ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole NH at δ 8.2–8.5 ppm; cyclohexane methoxy at δ 3.3 ppm) .
- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>98%) and detect [M+H]+ ions (exact mass: ~415.18 g/mol) .
- X-ray Crystallography : Resolve stereochemistry of the cyclohexane ring and pyrimidine-pyrazole linkage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacological interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). Focus on pyrimidine-pyrazole motifs as ATP-binding site inhibitors .
- DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., carboxylic acid group for salt formation or prodrug derivatization) .
- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from kinase inhibition assays .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Orthogonal Assays : Validate anticancer activity using both MTT and clonogenic assays to distinguish cytostatic vs. cytotoxic effects .
- Metabolite Screening : Use LC-MS/MS to identify in vitro metabolites (e.g., methyl ester hydrolysis) that may alter activity .
- Structural Analog Testing : Compare activity of derivatives (e.g., methyl ester vs. free carboxylic acid) to pinpoint pharmacophores .
Table 2 : Example Bioactivity Data from Analog Studies
| Derivative | Target (IC₅₀, μM) | Assay Type | Reference |
|---|---|---|---|
| Methyl Ester Analog | Kinase X: 0.45 | Fluorescence | |
| Free Carboxylic Acid | Kinase X: 2.1 | Radioligand |
Q. How should researchers design stability studies under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hrs. Monitor degradation via HPLC (e.g., ester hydrolysis at pH >7) .
- Thermal Stability : Use TGA/DSC to identify decomposition points (>200°C) and optimize storage (-20°C under N₂) .
Table 3 : Stability Under Simulated Physiological Conditions
| Condition | Degradation (%) | Major Degradant | Reference |
|---|---|---|---|
| pH 7.4, 37°C, 72 hrs | 12 | Hydrolyzed ester | |
| pH 2.0, 37°C, 24 hrs | <5 | None detected |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
